molecular formula C16H15NO2 B1312343 6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 645388-69-8

6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B1312343
CAS No.: 645388-69-8
M. Wt: 253.29 g/mol
InChI Key: UNVLRPHFGDWFNZ-UHFFFAOYSA-N
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Description

6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one: is an organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a methoxy group at the 6th position, a phenyl group at the 2nd position, and a dihydroisoquinolinone core. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, which is a chemical reaction that forms isoquinoline derivatives. The general procedure includes:

    Starting Materials: An aromatic aldehyde (such as benzaldehyde) and a β-phenylethylamine derivative.

    Reaction Conditions: The reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isoquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and other diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels in biological systems.

    Pathways: It can modulate signaling pathways involved in cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one: can be compared with other isoquinoline derivatives:

    Similar Compounds: 6-Methoxy-1,2,3,4-tetrahydroisoquinoline, 2-Phenylisoquinoline, 6-Methoxy-2-phenylquinoline.

    Uniqueness: The presence of the methoxy group at the 6th position and the phenyl group at the 2nd position imparts unique chemical and biological properties to the compound, distinguishing it from other isoquinoline derivatives.

Properties

IUPAC Name

6-methoxy-2-phenyl-3,4-dihydroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-14-7-8-15-12(11-14)9-10-17(16(15)18)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVLRPHFGDWFNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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